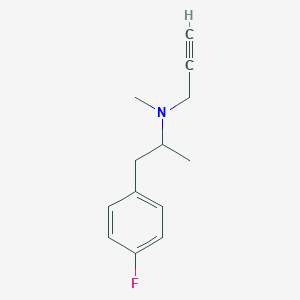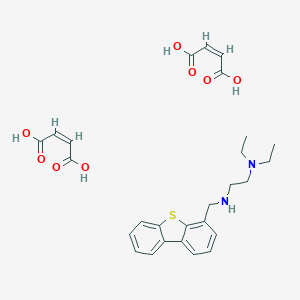
N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2), also known as DBTMA, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of ethylenediamine derivatives and has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry.
Mécanisme D'action
The mechanism of action of N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as angiotensin-converting enzyme (ACE) and cyclooxygenase (COX). These enzymes are involved in the regulation of blood pressure and inflammation, respectively. Therefore, the inhibition of these enzymes by N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) has been shown to have several biochemical and physiological effects. It has been found to reduce blood pressure, decrease oxidative stress, and inhibit inflammation. Additionally, it has been shown to have anticonvulsant and analgesic effects. These effects make N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) a potential candidate for the treatment of hypertension, epilepsy, and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) in lab experiments is its potency and specificity. It has been shown to have a high affinity for certain enzymes and receptors, making it an ideal tool for studying their functions. Additionally, N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) is relatively easy to synthesize and has a good safety profile. However, one of the limitations of using N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) is its solubility. It is only soluble in organic solvents, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the use of N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) in scientific research. One area of interest is the development of new drugs for the treatment of hypertension, epilepsy, and pain. N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) has been shown to have promising antihypertensive, anticonvulsant, and analgesic effects, making it a potential lead compound for drug development. Another area of interest is the study of the mechanism of action of N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2). Further research is needed to fully understand how N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) exerts its therapeutic effects. Finally, the development of new synthetic methods for N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) may lead to the discovery of new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) involves the reaction of N,N-diethylethylenediamine with 4-dibenzothienylmethyl chloride. The resulting compound is then treated with maleic acid to form the maleate salt of N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2). This reaction is carried out in an organic solvent under controlled conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) has been used in various scientific research studies due to its unique properties. It has been found to exhibit antihypertensive, anticonvulsant, and antinociceptive effects. Furthermore, it has been shown to possess potent antioxidant and anti-inflammatory activities. These properties make N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
19950-80-2 |
|---|---|
Nom du produit |
N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) |
Formule moléculaire |
C27H32N2O8S |
Poids moléculaire |
544.6 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;N-(dibenzothiophen-4-ylmethyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C19H24N2S.2C4H4O4/c1-3-21(4-2)13-12-20-14-15-8-7-10-17-16-9-5-6-11-18(16)22-19(15)17;2*5-3(6)1-2-4(7)8/h5-11,20H,3-4,12-14H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Clé InChI |
COMOKTVYJQIJLE-SPIKMXEPSA-N |
SMILES isomérique |
CCN(CCNCC1=C2SC3=CC=CC=C3C2=CC=C1)CC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCN(CC)CCNCC1=C2C(=CC=C1)C3=CC=CC=C3S2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCN(CC)CCNCC1=C2C(=CC=C1)C3=CC=CC=C3S2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Synonymes |
4-(2-Diaethylaminoaethylaminomethyl)dibenzothiophen di(hydrogenmaleat) [German] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



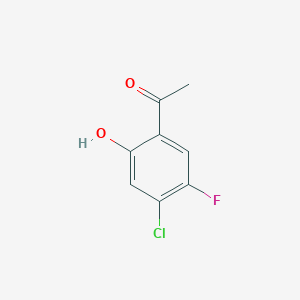
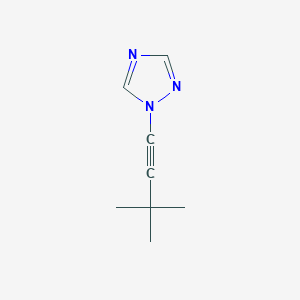
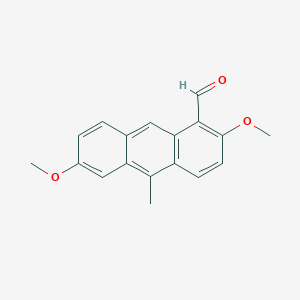
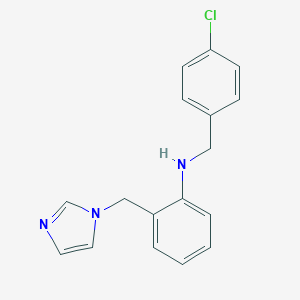
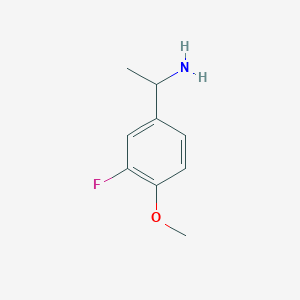
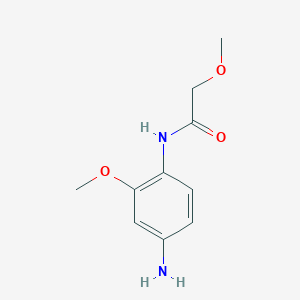
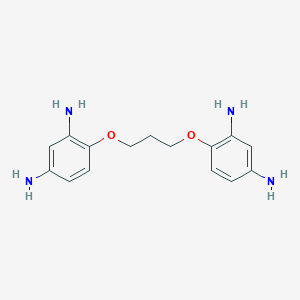

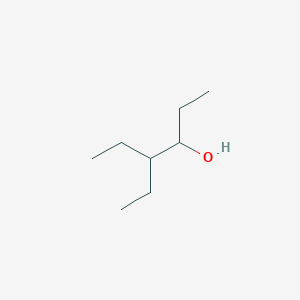
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)
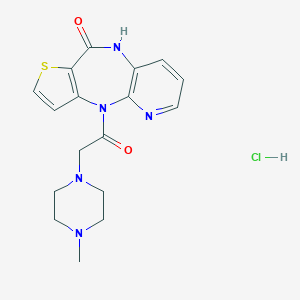
![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
